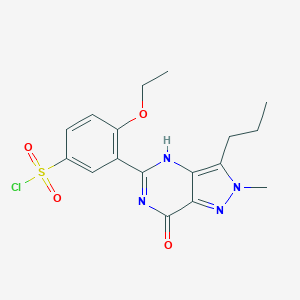
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is a biochemical compound with the molecular formula C17H19ClN4O4S and a molecular weight of 410.88 . It is used for proteomics research .
Chemical Reactions Analysis
Specific chemical reactions involving Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride are not available in the current literature. As a biochemical compound, it’s likely involved in various reactions, especially in the context of proteomics research .Physical And Chemical Properties Analysis
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride appears as a yellow to green solid . It has a molecular weight of 410.88 and a molecular formula of C17H19ClN4O4S . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Aplicaciones Científicas De Investigación
Pulmonary Hypertension Treatment
Sildenafil and its derivatives, like Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride, have been widely recognized for their effectiveness in treating pulmonary hypertension. The medication, primarily a phosphodiesterase type 5 inhibitor, has demonstrated significant benefits in facilitating the weaning of inhaled nitric oxide in patients, particularly after cardiac surgeries. It's notable for its prolonged action on pulmonary artery pressures and minimal systemic hemodynamic effects, making it an attractive option for managing pulmonary hypertension (Mychaskiw, Sachdev, & Heath, 2001; Huddleston, Knoderer, Morris, & Ebenroth, 2009; Croom & Curran, 2008).
Heart Failure and Cardiovascular Diseases
The impact of sildenafil derivatives extends to the treatment of heart failure and cardiovascular diseases. It has been reported that sildenafil can be safely and effectively used in patients with a failing Fontan circulation, improving conditions such as protein-losing enteropathy, bronchial casts, and cyanosis. The medication's safety profile has been established with no significant side effects prompting withdrawal during the treatment period, which ranged from months to years (Reinhardt et al., 2010).
Pharmacological Properties and Diverse Therapeutic Applications
Sildenafil derivatives, such as Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride, hold a promising position in the field of medicinal chemistry due to their versatile pharmacological properties. N-phenylpiperazine derivatives, a closely related class, have been recognized for their potential in treating CNS disorders and their “druglikeness” due to the versatility of the scaffold. This versatility paves the way for exploring new therapeutic fields beyond the conventional applications (Maia, Tesch, & Fraga, 2012).
Mutagenic and Carcinogenic Risk Evaluation
It's crucial to consider the mutagenic and carcinogenic risks associated with sulfonyl chlorides, a component of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride. A comprehensive review of mutagenicity data indicates that the perceived risk is often based on nonreproducible findings, emphasizing the need for careful analysis before concluding their potential risks. This insight is critical in understanding the broader implications of using sildenafil derivatives in therapeutic applications (Amberg et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-3-(2-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(21-22(12)3)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJLYGSFUUUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476530 |
Source


|
| Record name | FT-0665744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride | |
CAS RN |
501120-42-9 |
Source


|
| Record name | FT-0665744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

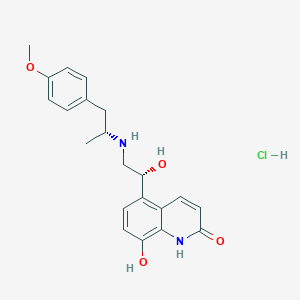
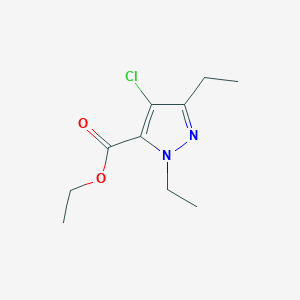





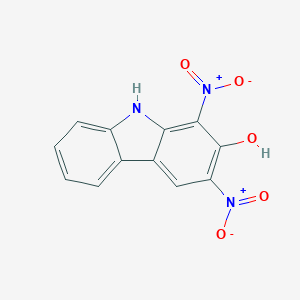

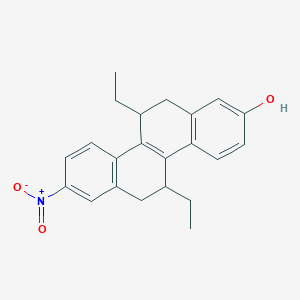
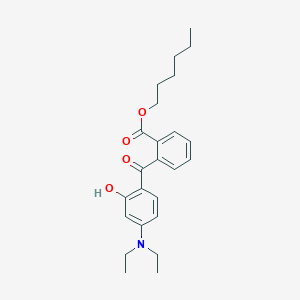
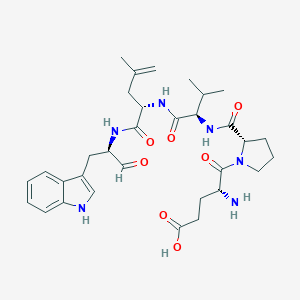
![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)